3-methoxy-N,N-dimethyl-4-nitroaniline
Overview
Description
3-methoxy-N,N-dimethyl-4-nitroaniline is a chemical compound with the CAS Number: 14703-82-3 . It has a molecular weight of 196.21 and its IUPAC name is N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine . This compound is used for research purposes.
Molecular Structure Analysis
The InChI code for 3-methoxy-N,N-dimethyl-4-nitroaniline is 1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3-methoxy-N,N-dimethyl-4-nitroaniline is a solid with a melting point of 125 - 126°C .Scientific Research Applications
Chemical Synthesis
“3-methoxy-N,N-dimethyl-4-nitroaniline” is used in various areas of chemical synthesis . It is a key component in the production of certain complex organic compounds .
Antineoplastic Properties
This compound has been found to have antineoplastic properties . This means it can inhibit the growth and spread of tumors, making it potentially useful in cancer treatment research .
Antibacterial Properties
In addition to its antineoplastic properties, “3-methoxy-N,N-dimethyl-4-nitroaniline” also has antibacterial properties . This makes it a potential candidate for the development of new antibiotics .
Piezoelectric Applications
“3-methoxy-N,N-dimethyl-4-nitroaniline” has been found to have high piezoelectric output . This means it can convert mechanical stress into electrical energy, making it useful in the development of sensors, actuators, and energy harvesting devices .
Optical Properties
This compound has been found to exhibit solid-state blue fluorescence . This makes it potentially useful in the development of optical devices, such as light-emitting diodes (LEDs) and lasers .
Material Science
The compound is used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded “3-methoxy-N,N-dimethyl-4-nitroaniline” nanocrystals . These composite fibers display an extraordinarily high piezoelectric output response , making them promising for applications in energy harvesting and as solid-state blue emitters .
Safety and Hazards
properties
IUPAC Name |
3-methoxy-N,N-dimethyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYRQAJLGWUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413346 | |
Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,N-dimethyl-4-nitroaniline | |
CAS RN |
14703-82-3 | |
Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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